5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide
Description
5-Chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to an ethyl chain bearing a phenyl group and a 1,2,3-triazole moiety. This structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding (triazole, carboxamide) functionalities, making it a candidate for diverse biological applications, including antimicrobial, anticancer, or enzyme inhibition .
Properties
IUPAC Name |
5-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPWEOJSMINSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analog 1: 5-Chloro-N-[2-(6-Fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide
- Core Structure : Shares the 5-chlorothiophene-2-carboxamide backbone.
- Key Differences : The ethyl substituent hosts a benzothiadiazole ring (with sulfone and fluoro-methyl groups) instead of the triazole-phenyl group.
- The fluorine atom may influence metabolic stability and binding affinity in biological targets .
Structural Analog 2: N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Derivatives
- Core Structure : Replaces the thiophene with a thiadiazole ring and introduces a thioxo group.
- Key Differences : The thiadiazole-thioxo system is more electron-deficient than thiophene, altering electronic properties and reactivity.
- Implications: Thiadiazole derivatives exhibit notable antimicrobial and antifungal activities, suggesting that the target compound’s thiophene core may offer distinct pharmacokinetic advantages (e.g., reduced toxicity) .
Structural Analog 3: N-(2-Chloro-6-methylphenyl)-2-((3-(Pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide
- Core Structure : Substitutes thiophene with thiazole and incorporates a pyridinylcarbamoyl group.
- Key Differences : The thiazole ring introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions.
- Implications :
Structural Analog 4: N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f)
- Core Structure : Combines thiophene-2-carboxamide with a thiazole-benzyl substituent.
- Key Differences : A dichlorobenzyl group replaces the triazole-phenyl-ethyl chain.
- Implications :
Research Findings and Implications
- Triazole vs. Thiadiazole/Thiazole : The triazole group in the target compound may offer superior metabolic stability compared to thiadiazoles, which are prone to oxidation. However, thiazole-based analogs (e.g., Compound 5f) show higher cytotoxicity, suggesting that substituent optimization (e.g., dichlorobenzyl) could enhance activity .
- Chlorine Substituent : The 5-chloro group on thiophene is a common feature in bioactive compounds, contributing to lipophilicity and target binding. This aligns with findings in dichlorobenzyl derivatives (Compound 5f) where halogens improve potency .
- Synthetic Accessibility : The triazole moiety can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for generating diverse analogs .
Biological Activity
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by the presence of a chloro group and a triazole moiety. Its molecular formula is C_{15}H_{14ClN_3OS $$, and it exhibits notable physicochemical properties that contribute to its biological activity.
The biological activity of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation. For example, it targets carbonic anhydrases (CAs), which are involved in tumor growth and metastasis.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving p53 and caspase cascades.
- Antimicrobial Activity : The triazole moiety is known for its antifungal properties, making this compound a candidate for treating fungal infections.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 1.20 | |
| A549 (Lung Cancer) | 0.85 | |
| U937 (Monocytic Leukemia) | 0.75 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against fungal pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 16 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound led to a significant increase in apoptotic markers such as cleaved caspase-3 and p53 expression levels. Flow cytometry analysis confirmed dose-dependent apoptosis induction.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size and improved survival rates compared to control groups. These findings suggest its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
